2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride

Lipophilicity Regioisomer comparison Physicochemical profiling

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride (CAS 1423034-42-7) is a trifluoromethylpyridine (TFMP) derivative bearing a gem‑dimethyl‑substituted primary amine side chain linked through an ether oxygen at the pyridine 2‑position. The compound is supplied as a hydrochloride salt (molecular weight 270.68 g/mol, formula C₁₀H₁₄ClF₃N₂O) and is characterised by a LogP of 1.97, three hydrogen‑bond acceptors, one hydrogen‑bond donor, and a topological polar surface area (TPSA) of 48.1 Ų.

Molecular Formula C10H14ClF3N2O
Molecular Weight 270.68
CAS No. 1423034-42-7
Cat. No. B3047587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride
CAS1423034-42-7
Molecular FormulaC10H14ClF3N2O
Molecular Weight270.68
Structural Identifiers
SMILESCC(C)(COC1=C(C=CC=N1)C(F)(F)F)N.Cl
InChIInChI=1S/C10H13F3N2O.ClH/c1-9(2,14)6-16-8-7(10(11,12)13)4-3-5-15-8;/h3-5H,6,14H2,1-2H3;1H
InChIKeyOUAOOCSHNQPBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine Hydrochloride (CAS 1423034-42-7): Structural Identity and Physicochemical Baseline


2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine hydrochloride (CAS 1423034-42-7) is a trifluoromethylpyridine (TFMP) derivative bearing a gem‑dimethyl‑substituted primary amine side chain linked through an ether oxygen at the pyridine 2‑position. The compound is supplied as a hydrochloride salt (molecular weight 270.68 g/mol, formula C₁₀H₁₄ClF₃N₂O) and is characterised by a LogP of 1.97, three hydrogen‑bond acceptors, one hydrogen‑bond donor, and a topological polar surface area (TPSA) of 48.1 Ų [1]. It is listed under PubChem CID 71756805 and MDL MFCD22421894 . The 3‑trifluoromethyl substitution pattern on the pyridine ring distinguishes it from regioisomeric and hetero‑substituted analogues that share the same amino‑methylpropoxy side chain.

Why Generic TFMP Building‑Block Substitution Fails: The Case for 3‑CF₃‑Pyridine Regioisomer Evidence in Procurement of 1423034-42-7


Trifluoromethylpyridine building blocks are widely employed in medicinal and agrochemical chemistry; however, the position of the CF₃ substituent on the pyridine ring is a critical determinant of physicochemical and pharmacological behaviour. The 3‑CF₃ isomer (target compound) places the electron‑withdrawing trifluoromethyl group adjacent to the ether‑linked side chain, whereas the 5‑CF₃ regioisomer (CAS 1423031‑92‑8) positions it para to the side chain. This positional difference alters electronic distribution, hydrogen‑bonding capacity, lipophilicity, and metabolic susceptibility [1][2]. Generic procurement of “a TFMP‑amino building block” without explicit regioisomer specification therefore risks substituting a compound with measurably different LogP, solubility, and reactivity, which can invalidate structure‑activity relationships (SAR) and compromise synthetic route reproducibility [3]. The quantitative evidence below demonstrates that CAS 1423034‑42‑7 cannot be considered interchangeable with its nearest in‑class analogues.

Quantitative Differentiation Evidence: 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine Hydrochloride vs. In‑Class Comparators


Reduced Lipophilicity (LogP) of the 3‑CF₃ Regoisomer Relative to the 5‑CF₃ Analogue

The target 3‑CF₃ compound exhibits a computed LogP of 1.97, whereas the 5‑CF₃ regioisomer (CAS 1423031‑92‑8) shows a LogP of 2.35 under comparable computational conditions . This difference of ΔLogP ≈ 0.38 represents a ~2.4‑fold lower lipophilicity for the 3‑substituted isomer. The lower LogP arises from the proximity of the electron‑withdrawing trifluoromethyl group to the ether oxygen, which polarises the molecular surface and reduces partitioning into hydrophobic phases.

Lipophilicity Regioisomer comparison Physicochemical profiling

Melting Point Distinction Between 3‑CF₃ and 5‑CF₃ Hydrochloride Salts

The 5‑CF₃ regioisomer hydrochloride (CAS 1423031‑92‑8) is reported to have a melting point of 178 °C , whereas the 3‑CF₃ target compound (CAS 1423034‑42‑7) is described as a crystalline solid without a sharply defined melting point in available vendor datasheets, suggesting a different crystal packing arrangement. The regioisomeric shift of the trifluoromethyl group from the 5‑ to the 3‑position alters intermolecular forces in the solid state, yielding a measurable thermal difference that can serve as a simple batch‑identity verification parameter.

Thermal analysis Solid-state properties Regioisomer identity

Enhanced Polar Surface Area and Hydrogen‑Bond Capacity vs. Non‑Ether Linked TFMP Analogues

The target compound possesses a TPSA of 48.1 Ų and three hydrogen‑bond acceptor sites (pyridine N, ether O, and CF₃ fluorine atoms) [1]. In contrast, the direct C‑linked analogue 2‑(3‑(trifluoromethyl)pyridin‑2‑yl)propan‑2‑amine, which lacks the ether oxygen, has a lower computed TPSA (approximately 38 Ų) and only two hydrogen‑bond acceptors . The additional ether oxygen in the target compound increases polarity and solvation capacity, which can enhance aqueous solubility of downstream conjugates.

Polar surface area Hydrogen bonding Drug-likeness

Batch Purity and Quality Documentation Availability for Regioisomer‑Defined Procurement

Multiple independent suppliers offer the target 3‑CF₃ compound with certified purities of 95% (AKSci), 97% (AChemBlock), and 98% (Fluorochem), accompanied by batch‑specific Certificates of Analysis . The 5‑CF₃ regioisomer is predominantly listed at 95% purity (AKSci, Chembase), and the 3‑bromo analogue (CAS 1423032‑07‑8) is typically supplied at 95% . The availability of the target compound at up to 98% purity with documented analytical characterisation reduces the burden of in‑house purification prior to use in multi‑step syntheses.

Purity Quality assurance Procurement specification

High‑Confidence Application Scenarios for 2-(2-Amino-2-methylpropoxy)-3-(trifluoromethyl)pyridine Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimisation Requiring Reduced Lipophilicity While Retaining TFMP Metabolic Stability

When a drug‑discovery programme demands a trifluoromethylpyridine building block that introduces the metabolic resilience of the CF₃ group without excessively elevating LogP, the 3‑CF₃ isomer’s LogP of 1.97 (ΔLogP = –0.38 vs. the 5‑CF₃ isomer) makes it the preferred choice . Incorporating this lower‑lipophilicity building block can help maintain the final compound within desirable physicochemical space (e.g., LogD₇.₄ < 3) and reduce the risk of CYP3A4 inhibition, phospholipidosis, or poor aqueous solubility that often accompany highly lipophilic TFMP derivatives [1].

Parallel Synthesis Libraries: Regioisomeric Purity Verification via Melt‑Point QC

The melting point divergence between the 3‑CF₃ (no sharp melt) and 5‑CF₃ (178 °C) hydrochloride salts enables a simple, rapid differential scanning calorimetry (DSC) or melting‑point apparatus check to verify regioisomeric identity upon receipt . This is especially valuable in automated parallel synthesis where mis‑shipped regioisomers can generate entire libraries of incorrect products. Laboratories can implement a melt‑point QC gate before committing costly reagents to a synthesis campaign.

Synthesis of Soluble Bioconjugate Linkers: Exploiting the Ether Oxygen for Enhanced Polarity

The ether oxygen in the side chain contributes an additional hydrogen‑bond acceptor and raises the TPSA by approximately 10 Ų relative to direct C‑linked TFMP analogues [2]. This structural feature makes the target compound a superior starting material for bioconjugate linkers, antibody‑drug conjugate (ADC) payloads, or PROTAC® constructs where maintaining aqueous solubility of intermediates is critical for successful conjugation chemistry and biological evaluation [3].

Multi‑Step Synthesis Requiring High‑Purity Building Blocks Without Pre‑Purification

With multiple suppliers offering the 3‑CF₃ target compound at 97–98% purity—compared with a 95% cap typical of the 5‑CF₃ regioisomer and 3‑bromo analogue—the compound can be used directly in key bond‑forming steps (amide coupling, reductive amination, nucleophilic aromatic substitution) without prior column chromatography . This purity advantage reduces solvent consumption, shortens cycle time, and improves overall process mass intensity in both medicinal‑chemistry and process‑chemistry settings.

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